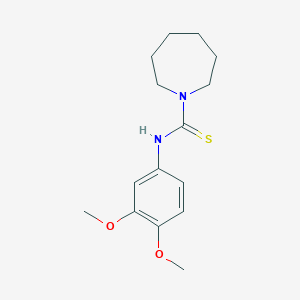

![molecular formula C18H13N3O5 B5550465 2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzohydrazide compounds often involves the reaction of appropriate hydrazides with aldehydes or ketones to form the hydrazone linkage. For instance, the synthesis of similar compounds has been achieved through reactions that involve nucleophiles, selenocyanate, and thiocyanate ions, leading to products like selenadiazolines and thiadiazolines, as well as reactions with enolates of active methylene compounds to afford pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991). These methods can potentially be adapted for the synthesis of 2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzohydrazides is characterized by the presence of a hydrazone linkage (N=N) connecting aromatic rings, which can significantly influence the compound's physical and chemical properties. X-ray diffraction analyses of similar compounds reveal nonplanar molecules, with intermolecular hydrogen bonding forming complex ring systems, indicating the potential for diverse interactions and structural configurations (Asegbeloyin et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

This compound belongs to a class of chemicals that have been synthesized and studied for their heteroaromatic properties. Research has demonstrated methods for synthesizing related compounds, such as those containing the nitrofuran ring, through processes like condensation, bromination, and dehydrobromination. These compounds have shown potential in forming adducts with various chemicals, indicating their versatility in chemical reactions (Sasaki & Yoshioka, 1971). Additionally, derivatives of diflunisal hydrazide-hydrazones, which share structural similarities with the specified compound, have been synthesized and evaluated for their antimycobacterial and antimicrobial activities, hinting at their potential biomedical applications (Küçükgüzel et al., 2003).

Applications in Material Science

The compound and its derivatives have also been explored in the field of material science. For example, the synthesis of covalent organic frameworks (COFs) with hydrazone linkages showcases the application of similar compounds in creating porous materials with high crystallinity and stability, relevant for catalysis, gas storage, and separation technologies (Uribe-Romo et al., 2011).

Corrosion Inhibition Studies

Further research has investigated the use of benzohydrazide derivatives as corrosion inhibitors. These studies emphasize the compound's potential in protecting metal surfaces against corrosion, providing insights into its applications in industrial processes and maintenance (Singh et al., 2018).

Liquid Crystalline Behavior

The liquid crystalline behavior of hydrazide derivatives containing alkoxyazobenzene groups, including those with nitro and alkoxy terminal groups, has been studied. This research highlights the impact of structural modifications on liquid crystalline properties, suggesting the compound's utility in the development of new liquid crystal materials (Bai et al., 2014).

Propriétés

IUPAC Name |

2-hydroxy-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5/c22-16-8-4-2-6-14(16)18(23)20-19-11-12-9-10-17(26-12)13-5-1-3-7-15(13)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMJADPNRBXQGY-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)